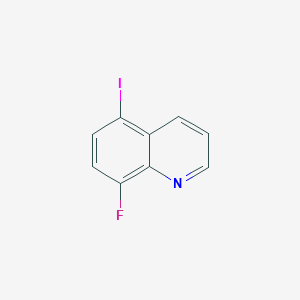

8-Fluoro-5-iodoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H5FIN |

|---|---|

Poids moléculaire |

273.05 g/mol |

Nom IUPAC |

8-fluoro-5-iodoquinoline |

InChI |

InChI=1S/C9H5FIN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H |

Clé InChI |

LQUCYGDPZBCGBY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=C2N=C1)F)I |

Origine du produit |

United States |

Chemical Reactivity and Functionalization of 8 Fluoro 5 Iodoquinoline

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. In dihalogenated quinolines like 8-Fluoro-5-iodoquinoline, the relative reactivity of the halogens dictates the site of substitution. The fluorine atom at the C8 position is generally more susceptible to nucleophilic attack than the iodine atom at the C5 position. This is because fluoride (B91410) is a better leaving group than iodide in SNAr reactions, which are typically favored on arenes with electron-withdrawing groups. nih.gov

For instance, the fluorine atom at position 8 can react with nucleophiles like amines (e.g., piperazine) to form 8-aminoquinoline (B160924) derivatives. This reactivity is enhanced by the presence of activating groups. rsc.org While direct SNAr on unactivated fluoroarenes is challenging due to the strength of the C-F bond, methods using organic photoredox catalysis have been developed to functionalize electron-neutral and even electron-rich fluoroarenes under mild conditions with various nucleophiles including azoles, amines, and carboxylic acids. nih.gov

The reactivity of haloquinolines with N-nucleophiles can be low, often requiring harsh conditions such as high temperatures. rsc.org However, the presence of other functional groups on the quinoline (B57606) ring can influence the reaction. For example, the reaction of 6-iodo-, 6-bromo-, and 6-cyano-8-fluoroquinoline-2-carbaldehydes with dimethylamine (B145610) proceeded efficiently, whereas 8-fluoroquinoline-2-carbaldehyde (B1387725) without a halogen at the 6-position did not react under the same conditions. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In this compound, the significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for highly selective functionalization. The C-I bond is considerably more reactive in standard cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. acs.org

This regioselectivity enables the introduction of various groups at the C5 position while leaving the C8-fluoro substituent intact for potential subsequent transformations. For example, 3-iodo-4-phenylquinoline (B15522585) readily undergoes Suzuki-Miyaura coupling to form 3,4-diphenylquinoline. acs.org Similarly, copper-promoted cross-coupling reactions can be used to introduce groups like the difluoromethylphosphonate moiety onto iodoquinolines. nih.gov

While the C-F bond is generally robust, its activation can be achieved under specific catalytic conditions, often requiring nickel or palladium catalysts with specialized ligands and sometimes higher temperatures. nih.gov This allows for sequential cross-coupling strategies, where the more reactive C-I bond is functionalized first, followed by a separate reaction at the C-F bond. nih.gov

Below is a table summarizing representative transition metal-catalyzed cross-coupling reactions on haloquinolines, illustrating the conditions and outcomes.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Haloquinolines This table is for illustrative purposes and may not represent reactions on this compound directly, but demonstrates the principles of selective cross-coupling on haloquinolines.

| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 2-Chloroquinoline | Arylboronic acid | ONO pincer type Pd(II) complex | 2-Arylquinoline | N/A | rhhz.net |

| 3-Iodo-4-phenylquinoline | Phenylboronic acid | Pd catalyst | 3,4-Diphenylquinoline | N/A | acs.org |

| 2-Iodoquinoline | [(trimethylsilyl)difluoromethyl]-phosphonate | CuI, CsF | Diethyl difluoro(quinolin-2-yl)methylphosphonate | Good | nih.gov |

| 5-Bromo-8-amidoquinoline | Boronic acid | Pd catalyst | 5-Aryl-8-amidoquinoline | 54-84% | mdpi.com |

Regioselective C-H Functionalization Directed by Quinoline Core

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. mdpi.com In quinoline derivatives, the nitrogen atom of the heterocycle can act as an intrinsic directing group, guiding transition metals to activate specific C-H bonds. mdpi.comnih.gov This approach allows for the introduction of functional groups without pre-functionalized starting materials.

C5-Functionalization Strategies

The C5 position of the quinoline ring is considered a "distal" position and its direct functionalization can be challenging. nih.gov However, significant progress has been made, particularly through the use of a directing group at the C8 position. For example, 8-aminoquinoline amides are effective substrates for directing metal catalysts to the C5 position. mdpi.comresearchgate.net Various transformations, including halogenation, arylation, and amination, have been achieved at the C5-H bond using this strategy under both metal-catalyzed and metal-free conditions. researchgate.netrsc.org For instance, an iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been reported. mdpi.com

C8-Functionalization Strategies

The C8 position of the quinoline core is another site amenable to C-H functionalization, often facilitated by the N-oxide of the quinoline. The N-oxide group acts as a directing group, guiding catalysts to the peri C8-H bond. nih.govnih.gov Palladium, rhodium, and ruthenium catalysts have all been employed for C8-selective C-H arylation and alkenylation of quinoline N-oxides. nih.govnih.govacs.org For example, a palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position. nih.gov Similarly, Rh(III)-catalyzed C8-H activation of 2-substituted quinoline N-oxides allows for the synthesis of complex quinoline derivatives. acs.org In some cases, the N-oxide can be removed after functionalization, making it a traceless directing group. nih.gov

Table 2: Examples of Regioselective C-H Functionalization of the Quinoline Core This table illustrates general strategies and may not involve this compound as the starting material.

| Position | Strategy | Catalyst/Reagent | Functionalization | Reference |

| C5 | 8-Amido directing group | Iron(III) Chloride | Halogenation | mdpi.com |

| C5 | 8-Amido directing group | Copper catalyst | Bromination/Difluoromethylation | researchgate.net |

| C8 | Quinoline N-oxide | Palladium catalyst | Arylation | nih.gov |

| C8 | Quinoline N-oxide | Ruthenium catalyst | Deoxygenative Arylation | nih.gov |

| C8 | Quinoline N-oxide | Rhodium(III) catalyst | Alkenylation/Hydroxylation | acs.orgresearchgate.net |

Derivatization via Peripheral Functional Groups of this compound Analogues

The functional groups on substituted quinoline analogues serve as handles for further chemical modifications, expanding the structural diversity of the quinoline library. researchgate.netijshr.com For example, an amide group, such as in an 8-amidoquinoline, can be modified, or a halogen introduced via C-H activation can be used in subsequent cross-coupling reactions. mdpi.com

A notable example is the derivatization of N-(5-bromoquinolin-8-yl)pivalamide, which can undergo Suzuki coupling reactions with various boronic acids to yield a range of 5-aryl-8-amidoquinolines in moderate to good yields. mdpi.com Similarly, quinolines with carboxylic acid groups can be transformed into esters or amides, or the acid can be reduced to an alcohol or aldehyde. These peripheral modifications are crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of functional materials. researchgate.net

Computational and Theoretical Studies on 8 Fluoro 5 Iodoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture of fluorinated quinolines. researchgate.net These methods can predict how the distribution of electrons influences the molecule's stability and chemical behavior.

The introduction of a fluorine atom at the 8-position and an iodine atom at the 5-position of the quinoline (B57606) core significantly modifies its electronic properties. The fluorine atom, being highly electronegative, acts as a strong σ-acceptor, withdrawing electron density through the sigma bond network. This inductive effect can polarize the molecule and influence the reactivity of the entire ring system. In studies on related fluorinated quinolines, it has been observed that the negative charge of the heterocyclic nitrogen atom can extend to the fluorine substituents. researchgate.net

Computational models are frequently used to calculate key descriptors of reactivity. For instance, methods like B3LYP/6-311+G(d,p) are employed to optimize molecular geometry and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

In a computational study on the interaction of the related 8-fluoroquinoline (B1294397) motif with an iron(II) center, the formation of a specific complex was calculated to be energetically feasible in the gas phase, with a computed energy of -45.6 kJ/mol. rsc.orgresearchgate.net However, when considering the replacement of water ligands in an aqueous environment, the coordination was found to be energetically unfavorable, highlighting the nuanced predictions that can be derived from these calculations. rsc.org

Table 1: Typical Methodologies in Quantum Chemical Calculations for Quinolines

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | B3LYP/6-311+G(d,p) | Geometry Optimization, HOMO-LUMO Gap Calculation | |

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | pKa Value Determination | worktribe.com |

| Density Functional Theory (DFT) | B3LYP/6-31G(d) | Tautomer Stability Analysis | nih.gov |

Conformational Analysis and Steric Effects

The three-dimensional arrangement of atoms (conformation) and the spatial hindrance between them (steric effects) are crucial for determining how a molecule interacts with its environment, particularly with biological macromolecules like enzymes. Computational methods allow for the detailed exploration of these properties.

Studies on the coordination of the 8-fluoroquinoline scaffold to a metal center reveal significant conformational and steric influences. rsc.orgresearchgate.net In one computational model, the binding of 8-fluoroquinoline to an Fe(II) complex resulted in a notable twisting of the quinoline unit. rsc.orgresearchgate.net This distortion was attributed to the "steric pressure" of the squeezed-in ligand, which caused the complex's geometry to deviate significantly from an ideal octahedral shape. rsc.orgresearchgate.net

An alternative binding conformation was also computationally explored, in which the fluoro substituent at the 8-position adopts a position within an octant of the coordination sphere, where it can form a hydrogen bond with a water molecule. rsc.orgresearchgate.net This demonstrates how computational analysis can identify multiple potential binding poses and the subtle intramolecular interactions that stabilize them. The steric bulk and positioning of the iodine atom at the 5-position would further influence the molecule's accessible conformations and its ability to fit within a constrained binding site.

Table 2: Computed Geometric Deviations in an Fe(II) Complex with 8-Fluoroquinoline

| Parameter | Angle | Note | Reference |

| Nquinoline-Fe-Oacetate | 175.6° | Deviation from ideal 180° | rsc.orgresearchgate.net |

| Nimidazole-Fe-OH2 | 174.5° | Deviation from ideal 180° | rsc.orgresearchgate.net |

| H2O-Fe-OH2 | 166.4° | Significant deviation from ideal 180° | rsc.orgresearchgate.net |

Molecular Docking and Binding Mode Predictions in Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as an enzyme or receptor. nih.gov This method is invaluable for rationalizing the activity of potential drug candidates and for structure-based inhibitor design. nih.govaub.edu.lb

For quinoline-based compounds, docking studies often focus on predicting their binding mode within the active site of a target enzyme. The driving forces for these interactions can include electrostatic interactions, such as the chelation of metal ions by heteroatoms, and van der Waals contacts between the ligand and hydrophobic residues in the binding pocket. nih.gov

In a computational study involving the inhibition of the metalloenzyme TET2, the binding of the 8-fluoroquinoline motif was compared to that of 8-hydroxyquinoline (B1678124). rsc.org The results showed that while the deprotonated 8-hydroxyquinoline is a potent chelator of the Fe(II) ion in the active site, 8-fluoroquinoline is a significantly less attractive ligand. rsc.org The calculations predicted that the coordination of 8-fluoroquinoline, involving the replacement of two water molecules, would be energetically unfavorable. rsc.org This type of predictive analysis is crucial for understanding structure-activity relationships, as it suggests that the substituent at the 8-position plays a dominant role in the binding affinity for this particular target.

Table 3: Computed Complex Formation Energies with an Fe(II) Center Model

| Ligand | Computed Energy | Interpretation | Reference |

| 8-Hydroxyquinoline (deprotonated) | -453.8 kJ/mol | Energetically strongly favored | rsc.org |

| 8-Hydroxyquinoline (neutral) | -4.8 kJ/mol | Small energy release | rsc.org |

| 8-Fluoroquinoline | +14.9 kJ/mol | Energetically uphill (unfavorable) | rsc.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate and outcome. This approach provides a molecular-level understanding that is often inaccessible through experimental means alone.

For halogenated quinolines, computational studies can rationalize observed reactivity and regioselectivity. For example, in the study of related chloro-iodo-quinolines, DFT calculations of aromatic proton pKa values were used to explain the regioselectivity of metalation reactions, a key step in the functionalization of the quinoline ring. worktribe.com

While a specific mechanistic study for 8-fluoro-5-iodoquinoline was not identified, the methodologies are well-established. A computational investigation into its reactivity would likely involve modeling its reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the iodine-bearing position. DFT investigations can be carried out to explore reaction pathways, such as the mechanism of bromolactonization, by calculating the energies of intermediates and transition states to support a proposed mechanism. biointerfaceresearch.com Such calculations would clarify the roles of the fluorine and iodine substituents in activating or directing these transformations, providing a theoretical foundation for synthetic planning and optimization.

Applications of 8 Fluoro 5 Iodoquinoline As a Synthetic Building Block

Precursor for Complex Organic Molecules

8-Fluoro-5-iodoquinoline serves as a key intermediate in the synthesis of diverse and complex organic structures. Its utility stems primarily from the reactivity of the iodine atom at the C-5 position, which acts as a versatile handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions. This allows for the elaboration of the quinoline (B57606) core into more intricate molecular architectures.

The iodine substituent is an excellent leaving group in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the iodine atom can be readily substituted with aryl, alkyl, or amine groups, paving the way for a library of 5-substituted-8-fluoroquinoline derivatives. researchgate.netsmolecule.com The fluorine atom at the C-8 position, being relatively inert under these conditions, remains in the final product, where it can influence the molecule's electronic properties, conformation, and metabolic stability. nih.gov

Research on related iodo-quinoline compounds demonstrates their value in creating complex molecules. For example, 2,6,8-triaryl-3-iodoquinolin-4(1H)-ones have been successfully used in Suzuki-Miyaura cross-coupling with arylboronic acids and in Sonogashira cross-coupling with terminal acetylenes to produce tetra-aryl quinolones and furo[3,2-c]quinolines, respectively. researchgate.net Similarly, the iodo-magnesium exchange of 7-chloro-4-iodoquinoline (B1588978) allows for subsequent reactions with various electrophiles to yield a range of 4-functionalized quinolines. worktribe.com These examples highlight the synthetic potential that the iodo group imparts to the quinoline scaffold, a potential fully embodied in this compound.

Table 1: Potential Cross-Coupling Reactions Using this compound

| Reaction Type | Reagent | Resulting Bond | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | C-C | 5-Aryl/Alkyl-8-fluoroquinolines |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | 5-Alkynyl-8-fluoroquinolines |

| Heck Coupling | Alkene | C-C (sp2) | 5-Alkenyl-8-fluoroquinolines |

| Buchwald-Hartwig Amination | Amine | C-N | 5-Amino-8-fluoroquinolines |

| Stille Coupling | Organostannane | C-C | 5-Aryl/Alkenyl-8-fluoroquinolines |

Scaffold in Medicinal Chemistry Lead Optimization

The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. mdpi.com this compound is an exceptionally useful scaffold for lead optimization, the process by which a promising drug candidate (a "hit" or "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. wjpsonline.comresearchgate.net

The utility of this compound in lead optimization arises from its dual functionality:

The Quinoline Core : This bicyclic aromatic structure serves as a rigid framework that can be oriented within the binding site of a biological target, such as an enzyme or receptor.

The Halogen Substituents : The fluorine atom at the C-8 position can significantly enhance biological activity. Due to its high electronegativity and small size, fluorine can form favorable interactions with protein targets and often improves metabolic stability, a crucial factor in drug design. nih.gov The iodine atom at the C-5 position provides a reactive site for systematically introducing a variety of chemical groups. cymitquimica.com This allows medicinal chemists to perform structure-activity relationship (SAR) studies, exploring how different substituents at the 5-position affect the compound's interaction with its target.

An example of this approach can be seen in the development of catechol O-methyltransferase (COMT) inhibitors, where a related compound, 8-benzyloxy-7-fluoro-5-iodo-quinoline, was synthesized as part of an optimization effort. nih.gov The study aimed to enhance binding interactions and improve metabolic stability, with substitutions at the 7-position proving effective in reducing clearance. nih.gov This illustrates how the targeted placement of halogens on a quinoline scaffold is a powerful strategy in drug discovery. The iodo-group, in particular, acts as a placeholder that can be replaced with diverse chemical moieties to fine-tune the compound's properties, making this compound an ideal starting point for such explorations. acs.org

Table 2: Role of Substituents in Medicinal Chemistry Lead Optimization

| Structural Feature | Role in Lead Optimization | Example from Related Quinolines | Citation |

|---|---|---|---|

| Quinoline Scaffold | Privileged structure providing a rigid framework for receptor binding. | Serves as the core for anticancer and antimalarial drugs. | mdpi.comworktribe.com |

| 8-Fluoro Group | Can increase metabolic stability and binding affinity through specific interactions. | Fluoroquinolone antibiotics show enhanced antibacterial activity. | nih.gov |

| 5-Iodo Group | Provides a reactive handle for introducing diverse functional groups to probe structure-activity relationships (SAR). | Iodo-substituted quinolines are used to synthesize potential ligands for NK-3 receptors. | cymitquimica.comacs.org |

Role in Material Science Applications

Beyond its applications in life sciences, the quinoline scaffold is also widely utilized in material science. mdpi.com this compound possesses structural and electronic features that make it a promising building block for the development of novel functional materials. Its planar, bicyclic aromatic system contributes to π-π stacking interactions, which are crucial for charge transport in organic electronic devices.

The electronic properties of the quinoline ring can be tuned by its substituents. The electron-withdrawing nature of the fluorine atom and the heavy atom effect of iodine can modify the compound's photophysical properties, such as its absorption and emission spectra. These characteristics are desirable in the design of materials for:

Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives are used as ligands in metal complexes or as host materials in the emissive layer of OLEDs. chemscene.com

Sensors : The quinoline nitrogen can coordinate with metal ions, and changes in fluorescence upon binding can be used for chemical sensing. smolecule.com

Solar Cells : The broad absorption and charge-carrying capabilities of extended π-systems based on quinoline make them candidates for use in dye-sensitized or organic solar cells. chemscene.com

While direct applications of this compound in published material science research are not extensively documented, the properties of related iodo- and fluoro-substituted quinolines strongly suggest its potential. For instance, related compounds are listed as building blocks for solar cell materials, liquid crystals, and semiconducting polymers. chemscene.com The iodine atom provides a straightforward route to polymerize or graft the molecule onto surfaces or into larger conjugated systems through cross-coupling reactions, enabling the creation of advanced materials with tailored electronic and optical properties. smolecule.com

Table 3: Potential Material Science Applications for this compound Derivatives

| Application Area | Relevant Property of Quinoline Scaffold | Role of Substituents (F and I) |

|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Planar aromatic structure facilitates π-stacking and charge transport. | Tune HOMO/LUMO energy levels and photophysical properties. chemscene.com |

| Chemical Sensors | Nitrogen atom can act as a binding site for analytes (e.g., metal ions). | Modify fluorescence quenching/enhancement upon binding. smolecule.com |

| Functional Polymers | Rigid backbone for creating semiconducting polymers. | Iodine provides a reactive site for polymerization via cross-coupling. chemscene.com |

Mechanistic Biological Interactions and Biochemical Evaluation of 8 Fluoro 5 Iodoquinoline Derivatives

Enzyme Inhibition Mechanisms

The 8-fluoro-5-iodoquinoline scaffold belongs to the broader class of quinoline (B57606) derivatives, many of which exhibit biological activity through enzyme inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition can be reversible, where the inhibitor binds non-covalently and can be removed, or irreversible, where a stable covalent bond is formed, permanently inactivating the enzyme. wikipedia.orglibretexts.org Reversible inhibition is further classified into competitive, non-competitive, uncompetitive, and mixed types, depending on whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. wikipedia.org

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ), a parent structure of this compound, have been identified as potent inhibitors of catechol O-methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamine neurotransmitters. nih.gov The inhibitory mechanism involves the chelation of the magnesium ion within the enzyme's active site, a mode of action similar to that of traditional catechol-based inhibitors. nih.gov An X-ray co-crystal structure of a related compound in the S-COMT active site confirms this metal-chelating interaction. nih.gov

Furthermore, the introduction of a fluorine atom, as seen in this compound, can significantly influence inhibitory potential. The small atomic radius and high electronegativity of fluorine can alter the molecule's electronic properties and binding affinities, often leading to enhanced or more specific enzyme interactions. researchgate.net For example, some 8-OHQ analogs, when complexed with copper, have been shown to inhibit the proteasome, a key enzyme complex involved in protein degradation. researchgate.net This suggests that derivatives of this compound may act not just as standalone inhibitors but also as pro-drugs that become potently inhibitory upon forming complexes with intracellular metals.

Table 1: Types of Enzyme Inhibition

| Inhibition Type | Description | Binding Site |

|---|---|---|

| Competitive | Inhibitor competes with the substrate for the active site. | Active Site |

| Non-competitive | Inhibitor binds to a site other than the active site, reducing enzyme activity without affecting substrate binding. | Allosteric Site |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Allosteric Site (on ES complex) |

| Irreversible | Inhibitor forms a covalent bond with the enzyme, permanently inactivating it. | Typically Active Site |

Molecular Basis of Cytoprotective Effects

While many quinoline derivatives are studied for their cytotoxic effects against pathogens or cancer cells, certain 8-hydroxyquinoline (8-HQ) analogues have demonstrated significant cytoprotective activities. nih.govdntb.gov.ua This dual activity is often linked to the molecule's interaction with metal ions and its ability to modulate cellular responses to stress.

The molecular basis for these cytoprotective effects is frequently attributed to the scaffold's metal chelating ability. nih.gov For instance, clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), a structurally related halogenated 8-HQ, has shown therapeutic potential against several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. nih.gov Its mechanism is believed to involve the binding and redistribution of metal ions like zinc (Zn²⁺) and copper (Cu²⁺), which are implicated in the pathological aggregation of proteins such as amyloid-beta (Aβ) and oxidative stress. By sequestering excess metal ions or restoring their homeostasis, these compounds can prevent metal-induced protein aggregation and reduce oxidative damage, thereby protecting cells. nih.govnih.gov This suggests that the cytoprotective potential of this compound derivatives may be rooted in their ability to act as metal ionophores, modulating metal-dependent cellular processes. nih.gov

Interaction with Biological Targets, including Metal Ions

The 8-hydroxyquinoline (8-HQ) core is a well-established and highly effective metal chelator, binding with high affinity to various biologically important metal ions, including zinc, copper, and iron. mdpi.com This interaction is a defining characteristic of this class of compounds and fundamentally influences their biological activity. The ability to chelate metal ions affects critical properties such as solubility, transport across cellular membranes, and the specific interactions with biological targets. mdpi.com

The formation of metal complexes can be a prerequisite for the biological activity of these compounds. For example, novel 8-HQ analogs have been shown to induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. researchgate.net In this context, the 8-HQ derivative and the copper ion form a complex that acts as the true inhibitory agent. Similarly, fluorinated 8-hydroxyquinolines have been developed as metal ionophores specifically to target the dysregulated metal ion homeostasis observed in Alzheimer's disease. nih.gov These compounds can sequester zinc and copper ions that are involved in the deposition and stabilization of amyloid-beta plaques, thereby leading to the dissolution of these aggregates. nih.gov

The interaction is not limited to pathological targets. As noted previously, 8-HQ derivatives can inhibit enzymes like COMT by directly chelating the essential magnesium ion in the active site, effectively blocking substrate access and catalytic function. nih.gov This demonstrates that the metal-chelating property of the quinoline scaffold allows it to interact with a diverse range of biological targets, from large protein aggregates to the active sites of specific enzymes.

Table 2: Metal Ion Interactions of 8-Hydroxyquinoline Derivatives

| Metal Ion | Biological Context | Effect of Chelation |

|---|---|---|

| Copper (Cu²⁺) | Cancer, Neurodegeneration | Formation of active proteasome inhibitor complexes; dissolution of Aβ aggregates. researchgate.netnih.gov |

| Zinc (Zn²⁺) | Neurodegeneration | Inhibition of metal-induced Aβ oligomerization; restoration of homeostasis. nih.govnih.gov |

| Iron (Fe³⁺) | General Biological Processes | Chelation affects various cellular functions; potential for antimicrobial activity. mdpi.com |

| Magnesium (Mg²⁺) | Enzyme Catalysis (COMT) | Direct inhibition of enzyme activity by chelation in the active site. nih.gov |

Modulation of Biochemical Pathways

Through their interaction with enzymes and metal ions, derivatives of this compound can modulate numerous biochemical pathways. The inhibition of key enzymes can lead to significant downstream effects. For example, by inhibiting COMT, these compounds can alter the metabolic pathway of catecholamines, which is critical for neurotransmission and has implications for treating conditions like Parkinson's disease. nih.gov

The induction of proteasome inhibition via copper complexes directly impacts the ubiquitin-proteasome system. researchgate.net This pathway is essential for cellular homeostasis, governing the degradation of misfolded or damaged proteins and regulating the cell cycle. Its disruption can trigger apoptosis (programmed cell death), a mechanism that is exploited in anticancer therapies.

Furthermore, by acting as metal ionophores, these compounds can influence pathways related to neurodegenerative diseases. The metal hypothesis of Alzheimer's disease posits that dysregulation of copper and zinc is central to the aggregation of the amyloid-beta peptide. nih.gov By preventing this metal-Aβ interaction, fluorinated 8-hydroxyquinolines can inhibit a key pathological event in the disease cascade. nih.gov The regulation of metabolic pathways can also occur through feedback inhibition, a natural process where the end product of a pathway inhibits an upstream enzyme to prevent overproduction. libretexts.org Synthetic inhibitors can mimic this process to control specific cellular functions.

In Vitro Biochemical Screening Methodologies

A variety of in vitro biochemical screening methodologies are employed to evaluate the biological activity of this compound and its derivatives. These assays are crucial for identifying lead compounds and elucidating their mechanisms of action.

To assess enzyme inhibition, specific potency assays are used. For instance, the activity of COMT inhibitors can be quantified using a methyltransferase assay that measures the enzymatic transfer of a methyl group. nih.gov For evaluating potential anticancer agents, cell viability and cytotoxicity assays are standard. These tests measure the concentration at which a compound reduces the viability of cancer cell lines (e.g., IC₅₀ value). mdpi.comnih.gov

More sophisticated, high-throughput methods are also utilized. Multiparameter cell health screens that use live-cell flow cytometry can simultaneously assess several indicators of cellular stress, providing a more comprehensive toxicity profile early in the drug discovery process. nih.gov In the context of neurodegeneration, specific assays are designed to measure a compound's ability to inhibit or reverse the zinc-induced aggregation of Aβ oligomers. nih.gov Furthermore, to confirm the mechanism of metal ionophores, cellular uptake assays are performed to quantify the increase in intracellular copper or zinc concentrations following treatment with the compound. nih.gov

Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 8-Fluoro-5-iodoquinoline. Through techniques such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR, researchers can map the precise arrangement of atoms and confirm the regiochemistry of the substituents on the quinoline (B57606) core.

In a typical ¹H NMR spectrum of a quinoline derivative, the protons on the aromatic rings appear as distinct signals, with their chemical shifts (δ) and coupling constants (J) providing a wealth of information about their electronic environment and spatial relationship to neighboring atoms. For this compound, specific signals corresponding to the five protons on the bicyclic system would be expected. The fluorine atom at the C8 position and the iodine atom at the C5 position significantly influence the chemical shifts of adjacent protons.

While specific spectral data for this compound is not widely published, data from closely related compounds, such as 7-fluoro-5-iodo-quinolin-8-ol, can serve as an illustrative example of the type of information obtained. nih.gov In the ¹H NMR spectrum of this analogue, the quinoline protons exhibit characteristic doublets and doublets of doublets in the aromatic region. nih.gov ¹³C NMR would further complement this by identifying each unique carbon atom in the molecule, and ¹⁹F NMR would show a signal confirming the presence and environment of the fluorine substituent.

Illustrative ¹H NMR Data for a Related Compound: 7-Fluoro-5-iodo-quinolin-8-ol

| Proton Signal | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H2 | 8.80 | dd | 4.17, 1.39 |

| H4 | 8.32 | dd | 8.59, 1.52 |

| H6 | 7.97 | d | 9.85 |

| H3 | 7.53 | dd | 8.59, 4.29 |

Data recorded in CDCl₃ at 400 MHz. nih.gov This table is for illustrative purposes, showing data for a related compound to demonstrate the principles of NMR characterization.

Mass Spectrometry (MS) Techniques for Purity and Molecular Weight Confirmation

Mass spectrometry (MS) is a critical technique used to confirm the molecular weight of this compound and to assess its purity. The molecular formula of the compound is C₉H₅FIN, which corresponds to a monoisotopic mass of approximately 272.95 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. For this compound, this would appear at a mass-to-charge ratio (m/z) of approximately 273.96. High-Resolution Mass Spectrometry (HRMS) can provide an even more precise mass measurement, often to within a few parts per million (ppm), which serves as strong evidence for the elemental composition of the compound. researchgate.netacs.org

In research settings, MS is often coupled with liquid chromatography (LC-MS) to analyze the purity of a sample. nih.govrsc.org This allows for the separation of the main compound from any impurities before mass analysis, confirming that the detected molecular weight corresponds to the primary peak.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₉H₅FIN]⁺ | 272.95 |

| [M+H]⁺ | [C₉H₆FIN]⁺ | 273.96 |

These are theoretical values. Experimental values for related iodo-quinoline derivatives have been confirmed using ESI-MS. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds like this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a solvent system).

For quinoline derivatives, reverse-phase HPLC is commonly employed. acs.org In this setup, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid (TFA). nih.govacs.org The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the quinoline ring absorbs strongly (e.g., 254 nm).

The result is a chromatogram showing peaks corresponding to different components of the sample. The purity is calculated based on the relative area of the peak for this compound compared to the total area of all peaks. In pharmaceutical and chemical research, a purity of >95% is often required, with many syntheses aiming for >98% or >99%. nih.govacs.org

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

As of this writing, a search of the Cambridge Crystallographic Data Centre (CCDC) and public literature indicates that the specific crystal structure of this compound has not been reported. rsc.org However, crystallographic studies on the parent compound, 8-iodoquinoline (B173137), have been performed, revealing details about its molecular geometry and intermolecular interactions, such as π–π stacking. researchgate.net A similar analysis of this compound would be expected to confirm the planar quinoline ring system and provide precise measurements of the C-F and C-I bond lengths, as well as reveal any significant intermolecular interactions involving the halogen atoms in the crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.